molecular formula C24H18F3NO3 B585646 2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione CAS No. 878663-13-9

2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione

Cat. No.: B585646
CAS No.: 878663-13-9
M. Wt: 425.407
InChI Key: HBVJWKXCFVAHNT-NRFANRHFSA-N
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Description

2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the isoindole core. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. For instance, the preparation might involve the reaction of an isoindole derivative with a phenyl-substituted propyl group under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s high purity, which is crucial for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor for manufacturing specialized chemicals.

Mechanism of Action

The mechanism of action of 2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione include:

  • 4,4’-Difluorobenzophenone
  • Bis(4-fluorophenyl)methanone

Uniqueness

What sets this compound apart is its unique trifluoromethylphenoxy group, which imparts distinct chemical and physical properties

Biological Activity

The compound 2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18F3NO2, with a molecular weight of approximately 351.35 g/mol. The structure features an isoindole core substituted with a phenyl group and a trifluoromethyl phenoxy moiety, which may contribute to its biological properties.

Antidepressant Activity

Recent studies have explored the antidepressant-like effects of compounds structurally related to this compound. For instance, a related compound, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide (CF₃SePB), demonstrated significant antidepressant-like effects in animal models. The study indicated that CF₃SePB modulates the serotonergic system, particularly affecting the 5-HT₁A and 5-HT₃ receptors without significant interference from noradrenergic antagonists . This suggests that similar mechanisms may be at play for the isoindole derivative.

Anti-inflammatory and Antioxidant Properties

Compounds with similar structural motifs have also been investigated for their anti-inflammatory and antioxidant properties. Studies indicate that phenoxy-substituted isoindoles can inhibit pro-inflammatory cytokines and exhibit scavenging activity against reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

The biological activity of this compound may involve several mechanisms:

  • Serotonergic Modulation : As observed in related compounds, modulation of serotonin receptors could lead to mood-enhancing effects.
  • Inhibition of Inflammatory Pathways : By targeting specific pathways involved in inflammation, such compounds may reduce the expression of inflammatory markers.
  • Antioxidative Action : The ability to scavenge free radicals can protect cells from oxidative damage.

Case Studies and Research Findings

StudyFindings
Antidepressant Effects A study on CF₃SePB showed significant antidepressant-like behavior in forced swimming tests (FST) and tail suspension tests (TST), indicating potential for new antidepressant development .
Anti-inflammatory Effects Research indicates that phenoxy-substituted isoindoles inhibit TNF-alpha production in macrophages, suggesting anti-inflammatory potential .
Oxidative Stress Reduction Compounds similar to the target molecule demonstrated effective ROS scavenging abilities in vitro, highlighting their antioxidative properties .

Properties

IUPAC Name

2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVJWKXCFVAHNT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737388
Record name 2-{(3S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878663-13-9
Record name 2-{(3S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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